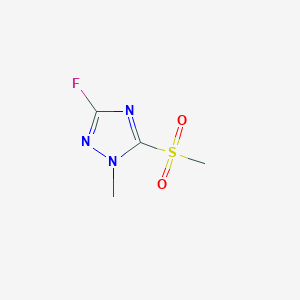
9-Decenenitrile, 4-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Decenenitrile, 4-hydroxy-: is an organic compound with the molecular formula C10H17NO It is a nitrile derivative with a hydroxyl group attached to the ninth carbon of the decene chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Decenenitrile, 4-hydroxy- can be achieved through several methods. One common approach involves the dehydration of amides using phosphorus (V) oxide (P4O10) to produce nitriles . Another method includes the addition of hydrogen cyanide to aldehydes or ketones, resulting in the formation of hydroxynitriles .
Industrial Production Methods: Industrial production of nitriles often involves the reaction of halogenoalkanes with sodium or potassium cyanide in ethanol under reflux conditions . This method ensures the substitution of the halogen with a cyanide group, forming the desired nitrile compound.
Chemical Reactions Analysis
Types of Reactions: 9-Decenenitrile, 4-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Acid chlorides or alkyl halides can be used in the presence of a base.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Primary amines.
Substitution: Ethers or esters.
Scientific Research Applications
Chemistry: 9-Decenenitrile, 4-hydroxy- is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules .
Biology: In biological research, this compound can be used to study the effects of nitriles and hydroxyl groups on biological systems .
Industry: Industrially, 9-Decenenitrile, 4-hydroxy- can be used in the production of polymers, resins, and other materials .
Mechanism of Action
The mechanism of action of 9-Decenenitrile, 4-hydroxy- involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the hydroxyl group can form hydrogen bonds with biological molecules . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
4-Hydroxybenzoic acid: A versatile intermediate used in the synthesis of various bioproducts.
4-Hydroxycoumarin: Known for its biological and pharmaceutical activities.
Properties
CAS No. |
185313-68-2 |
|---|---|
Molecular Formula |
C10H17NO |
Molecular Weight |
167.25 g/mol |
IUPAC Name |
4-hydroxydec-9-enenitrile |
InChI |
InChI=1S/C10H17NO/c1-2-3-4-5-7-10(12)8-6-9-11/h2,10,12H,1,3-8H2 |
InChI Key |
LPLZTLQBOASEFD-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCC(CCC#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(Dodeca-1,3,5,7,9,11-hexayne-1,12-diyl)bis[tri(propan-2-yl)silane]](/img/structure/B14246335.png)
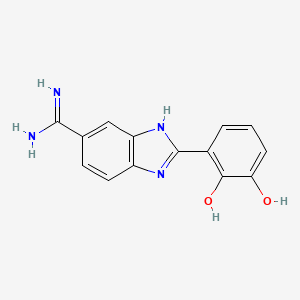
![2-[(4-chlorophenyl)sulfonylamino]-N-[(3-phenoxyphenyl)methylideneamino]benzamide](/img/structure/B14246351.png)


![N-[5-(4-methoxyphenyl)-6-methyl-2-oxo-pyran-3-yl]benzamide](/img/structure/B14246363.png)
![7-Oxabicyclo[4.1.0]heptane, 2-(oxiranylmethyl)-](/img/structure/B14246373.png)
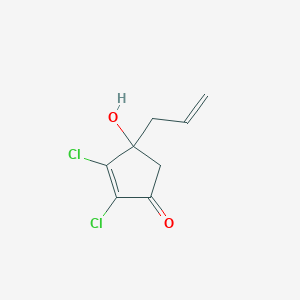
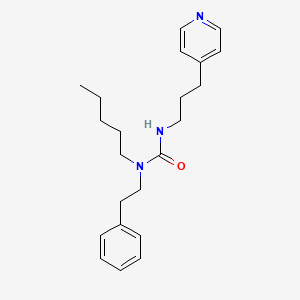
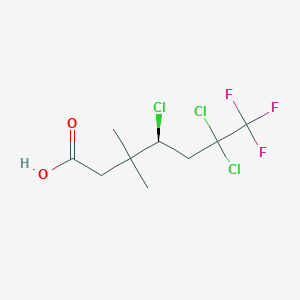
![2-Methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]prop-2-enamide](/img/structure/B14246402.png)
